molecular formula C9H9NOS B3060733 2-Cyanoethyl phenyl sulfoxide CAS No. 74338-75-3

2-Cyanoethyl phenyl sulfoxide

Cat. No.: B3060733
CAS No.: 74338-75-3
M. Wt: 179.24 g/mol
InChI Key: CQJURYFKBQFZIV-UHFFFAOYSA-N
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Description

2-Cyanoethyl phenyl sulfoxide is an organic compound characterized by the presence of a sulfoxide functional group attached to a phenyl ring and a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethyl phenyl sulfoxide can be synthesized through the oxidation of 2-cyanoethyl phenyl sulfide. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as dodecyl hydrogen sulfate. The reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the oxidation of sulfides to sulfoxides using environmentally benign oxidizing agents and catalysts. The scalability of this process depends on the availability of raw materials and the efficiency of the oxidation reaction.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl phenyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: Reduction of the sulfoxide can yield the corresponding sulfide.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-Cyanoethyl phenyl sulfone.

    Reduction: 2-Cyanoethyl phenyl sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyanoethyl phenyl sulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyanoethyl phenyl sulfoxide involves its interaction with various molecular targets. The sulfoxide functional group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyanoethyl group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoethyl phenyl sulfide: The reduced form of 2-cyanoethyl phenyl sulfoxide.

    2-Cyanoethyl phenyl sulfone: The oxidized form of this compound.

    Ethyl phenyl sulfoxide: Lacks the cyano group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the sulfoxide and cyanoethyl functional groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in organic synthesis and research .

Properties

IUPAC Name

3-(benzenesulfinyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c10-7-4-8-12(11)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJURYFKBQFZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431450
Record name 2-Cyanoethyl phenyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74338-75-3
Record name 2-Cyanoethyl phenyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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